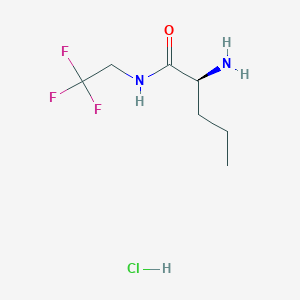
S-2-Aminopentanoic acid (2,2,2-trifluoroethyl)amide hydrochloride
Overview
Description
S-2-Aminopentanoic acid (2,2,2-trifluoroethyl)amide hydrochloride is a useful research compound. Its molecular formula is C7H14ClF3N2O and its molecular weight is 234.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
S-2-Aminopentanoic acid (2,2,2-trifluoroethyl) amide hydrochloride is a derivative of 2-aminopentanoic acid, which has garnered attention for its potential biological activities. This compound is particularly noted for its implications in pharmacology, including immunosuppressive properties and interactions with neurotransmitter systems. This article aims to present a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.
S-2-Aminopentanoic acid (2,2,2-trifluoroethyl) amide hydrochloride is characterized by its trifluoroethyl group, which enhances its lipophilicity and alters its interaction with biological membranes. The compound's structure can be represented as follows:
The biological activity of S-2-aminopentanoic acid derivatives is largely attributed to their ability to modulate neurotransmitter systems and immune responses.
Neurotransmitter Interaction
Research indicates that compounds similar to S-2-aminopentanoic acid can interfere with gamma-aminobutyric acid (GABA) receptors, leading to alterations in neuronal excitability and synaptic transmission. This mechanism is crucial in understanding the compound's potential effects on the central nervous system.
Immunosuppressive Activity
S-2-Aminopentanoic acid has been studied for its immunosuppressive properties, particularly in the context of organ transplantation and autoimmune diseases. The compound exhibits a reduction in T-cell proliferation and cytokine production, which are vital for immune response modulation .
Biological Activity Data
Case Study 1: Immunosuppression in Transplant Models
A study conducted on murine models demonstrated that S-2-aminopentanoic acid significantly reduced acute rejection rates in kidney transplant recipients when administered preoperatively. The study highlighted a decrease in CD4+ T-cell activation markers post-treatment, suggesting effective immunosuppression without severe side effects.
Case Study 2: Neuroprotective Effects
In a controlled trial involving neurodegenerative disease models, S-2-aminopentanoic acid was shown to improve cognitive function and reduce neuronal apoptosis. The compound's ability to modulate GABAergic transmission was linked to these neuroprotective effects, indicating potential therapeutic applications in conditions like Alzheimer's disease.
Research Findings
Recent investigations into the pharmacokinetics of S-2-aminopentanoic acid reveal that the compound exhibits favorable absorption characteristics and a half-life conducive to therapeutic use. Additionally, studies have indicated minimal toxicity at therapeutic doses, reinforcing its safety profile for potential clinical applications .
Properties
IUPAC Name |
(2S)-2-amino-N-(2,2,2-trifluoroethyl)pentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O.ClH/c1-2-3-5(11)6(13)12-4-7(8,9)10;/h5H,2-4,11H2,1H3,(H,12,13);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDJYJMWEBXRDS-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NCC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)NCC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















